molecular formula C24H37NO B14687023 N-(Butyl)retinamide CAS No. 33631-44-6

N-(Butyl)retinamide

Cat. No.: B14687023
CAS No.: 33631-44-6
M. Wt: 355.6 g/mol
InChI Key: IOIMWLSSNSWJLN-YVDNJGTBSA-N
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Description

N-(4-Hydroxyphenyl)retinamide (4-HPR, fenretinide) is a synthetic retinoid derived from all-trans-retinoic acid (ATRA). First synthesized in the late 1960s, 4-HPR has demonstrated potent anticancer activity at concentrations of 1–10 µM across diverse tumor types, including retinoic acid (RA)-resistant malignancies . Its mechanisms include apoptosis induction via mitochondrial disruption, reactive oxygen species (ROS) production, and ceramide pathway modulation . Preclinical studies highlight its efficacy in breast, prostate, and neuroblastoma models , and it has been evaluated in clinical trials for chemoprevention .

Properties

CAS No.

33631-44-6

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18+

InChI Key

IOIMWLSSNSWJLN-YVDNJGTBSA-N

Isomeric SMILES

CCCCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Butyl)retinamide typically involves the reaction of retinoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Butyl)retinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The amide group can participate in substitution reactions, where the butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield retinoic acid derivatives, while reduction may produce butylamine derivatives.

Scientific Research Applications

Chemistry: N-(Butyl)retinamide is used in chemical research to study the properties and reactivity of retinoid derivatives. It serves as a model compound for understanding the behavior of retinoids in various chemical reactions.

Biology: In biological research, this compound is studied for its effects on cell growth and differentiation. It is used to investigate the mechanisms by which retinoids regulate cellular processes and their potential therapeutic applications.

Medicine: this compound has shown promise in cancer research. It has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer prevention and treatment . Clinical trials and preclinical studies have explored its efficacy in various cancer types, including bladder cancer and breast cancer.

Industry: In the pharmaceutical industry, this compound is explored for its potential as a chemopreventive and therapeutic agent. Its ability to modulate retinoid receptors and induce apoptosis makes it a valuable compound for drug development.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Methoxyphenyl)retinamide (4-MPR)
  • Activity : 4-MPR, a primary metabolite of 4-HPR, shows reduced cytotoxicity due to the methoxy group replacing the hydroxyl group. It fails to induce significant ROS or apoptosis in premalignant and malignant epithelial cells .
  • Cellular Uptake : 4-MPR exhibits lower cellular permeability than 4-HPR, likely due to decreased hydrophilicity .
  • Receptor Interaction: While 4-MPR retains some retinoid receptor-mediated activity, it is 100-fold less potent than RA in activating RARs .
N-(4-Trifluoromethylphenyl)retinamide (4-TPR)
  • Prooxidant Effects : The trifluoromethyl group abolishes ROS generation and mitochondrial disruption, rendering 4-TPR inactive in apoptosis induction .
  • Uptake : 4-TPR accumulates poorly in cells compared to 4-HPR, further limiting its efficacy .
Positional Isomers (2-HPR, 3-HPR)
  • Potency : In bladder cancer cell lines, N-(3-hydroxyphenyl)retinamide (3-HPR) surpasses 4-HPR in growth inhibition (IC₅₀: ~0.8 µM vs. ~1–10 µM for 4-HPR) .
  • Mechanism: Substitution at the 3-position may enhance interactions with apoptotic pathways independent of retinoid receptors.

Table 1: Cytotoxicity of Phenylretinamides in Cancer Cell Lines

Compound Substituent Position IC₅₀ (µM) Key Mechanism
4-HPR Para-hydroxy 1–10 ROS, ceramide, mitochondrial apoptosis
3-HPR Meta-hydroxy 0.8–2 Apoptosis (receptor-independent)
4-MPR Para-methoxy >20 Weak RAR activation
4-TPR Para-CF₃ >20 No ROS/apoptosis

Comparison with Retinoic Acid (RA)

Receptor Activation
  • RA activates RARs at 10–100 nM, whereas 4-HPR requires 1–10 µM for comparable effects, indicating weaker receptor binding .
  • 4-HPR retains activity in RA-resistant cells (e.g., HL-60R with mutated RAR), suggesting receptor-independent pathways .
Toxicity and Tissue Distribution
  • Hepatotoxicity : RA causes severe liver toxicity due to retinyl ester accumulation, while 4-HPR avoids hepatic retention, improving safety .
  • Breast Tissue Selectivity : 4-HPR accumulates 4–6× more in breast tissue than plasma, enhancing its chemopreventive utility .

Table 2: 4-HPR vs. RA in Breast Cancer Models

Parameter 4-HPR RA
Receptor Activation Weak RAR activation (>1 µM) Potent RAR activation (10–100 nM)
RA-Resistant Cells Active Inactive
Hepatic Toxicity Minimal Severe
Tissue Accumulation High in breast Liver-dominated

Mechanistic Divergence from Other Retinamides

ROS and Mitochondrial Targeting

The hydroxyl group in 4-HPR enables redox cycling at dihydroorotate dehydrogenase (DHODH), generating ROS and triggering apoptosis. Analogs lacking this group (e.g., 4-MPR, 4-TPR) fail to induce ROS .

Ceramide Pathway Synergy

4-HPR synergizes with ceramide modulators (e.g., PDMP) in neuroblastoma, enhancing apoptosis. This synergy is absent in analogs like 4-MPR .

Clinical and Preclinical Limitations

  • Variable Efficacy : 4-HPR failed to reverse bronchial metaplasia in smokers despite achieving pharmacologic serum levels, underscoring tissue-specific limitations .
  • Metabolite Inactivity : 4-MPR and 4-oxo-HPR, major metabolites, lack parent compound efficacy, reducing in vivo potency .

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